p-Nonyloxybenzaldehyde

概要

説明

Synthesis Analysis

The synthesis of substituted benzaldehydes can be achieved through various methods. For instance, p-methoxybenzaldehyde was synthesized using dimethyl sulfate and p-hydroxybenzaldehyde in the presence of a phase transfer catalyst, achieving a yield of 74.0% . Similarly, p-fluorobenzaldehyde thiosemicarbazones were synthesized from p-fluorobenzaldehyde and thiosemicarbazides . These methods indicate that substituted benzaldehydes like p-Nonyloxybenzaldehyde could potentially be synthesized through analogous reactions involving nonyloxy substituents.

Molecular Structure Analysis

The molecular structure of substituted benzaldehydes can be characterized using techniques such as NMR, IR, and X-ray diffractometry. For example, the crystal structure of p-hydroxybenzaldehyde was determined by X-ray analysis, revealing intermolecular hydrogen bonds forming a zig-zag chain . Similarly, the structure of p-fluorobenzaldehyde thiosemicarbazones was characterized, showing a square planar configuration around the nickel center in a complex . These findings suggest that the molecular structure of p-Nonyloxybenzaldehyde could also be elucidated using these analytical techniques.

Chemical Reactions Analysis

Substituted benzaldehydes can undergo a variety of chemical reactions. The solvent-free condensation of pyrrole and pentafluorobenzaldehyde leads to products such as corrole and oligopyrromethenes . Additionally, pentafluorobenzaldehyde can be transformed into 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes through nucleophilic substitution . These reactions demonstrate the reactivity of benzaldehyde derivatives and suggest that p-Nonyloxybenzaldehyde could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the introduction of a fluorine atom in p-fluorobenzaldehyde alters its reactivity, as seen in the synthesis of thiosemicarbazones . The properties of p-Nonyloxybenzaldehyde would similarly be affected by the nonyloxy group, potentially altering its solubility and reactivity compared to other benzaldehyde derivatives.

科学的研究の応用

Environmental Health Impact

- Mechanisms of Toxic Responses: The action mechanisms of various polychlorinated compounds, including those related to benzaldehydes like p-Nonyloxybenzaldehyde, have been studied. These studies emphasize both receptor-mediated and non-receptor-mediated toxic responses. The toxic equivalency factor (TEF) concept is particularly important in understanding these impacts (Ahlborg et al., 1992).

Catalytic Applications

- Heck Coupling Reactions: p-Nonyloxybenzaldehyde's derivatives have been explored in Heck coupling reactions. These studies include kinetic modeling and experimental investigations to understand the catalytic cycles and mechanisms involved (Rosner et al., 2001).

- Palladium Nanoparticle Pathways: Investigations into palladacycles derived from benzaldehydes, including p-Nonyloxybenzaldehyde, have demonstrated their efficacy as catalysts in Heck and Suzuki reactions. These studies also highlight the formation of palladium nanoparticles as part of the catalytic process (Rocaboy & Gladysz, 2003).

Analytical Chemistry

- Spectrophotometric Determinations: Derivatives of p-Nonyloxybenzaldehyde have been used in spectrophotometric methods for determining certain chemicals, demonstrating its utility in analytical chemistry (Sastry et al., 1986).

Biochemical Research

- pH-Responsive Fluorescent Sensor: Benzaldehyde derivatives, including those related to p-Nonyloxybenzaldehyde, have been developed as pH-responsive fluorescent sensors. These are valuable for studying biological organelles (Saha et al., 2011).

Green Chemistry

- Synthesis of p-Nitrobenzaldehyde: Research into green synthesis methods has been applied to compounds like p-Nitrobenzaldehyde, a derivative of benzaldehyde. This illustrates an environmentally friendly approach to chemical synthesis (Yuanbin, 2004).

Safety and Hazards

作用機序

Target of Action

p-Nonyloxybenzaldehyde is a chemical compound that is commonly used in the Wittig reaction . The Wittig reaction is a chemical reaction that involves the formation of an ether from an aldehyde and a phosphonium salt . In this context, the primary target of p-Nonyloxybenzaldehyde is the aldehyde group present in various organic compounds .

Mode of Action

In the Wittig reaction, p-Nonyloxybenzaldehyde interacts with its target, the aldehyde group, to form an ether . This reaction is facilitated by a phosphonium salt, which acts as a catalyst . The resulting ether compound can then undergo further reactions, leading to the synthesis of various organic compounds .

Biochemical Pathways

It is known that the compound plays a crucial role in the wittig reaction, which is a fundamental process in organic chemistry . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures and properties .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound and its ultimate effects on the body .

Result of Action

The primary result of the action of p-Nonyloxybenzaldehyde is the formation of an ether compound through the Wittig reaction . This ether can then participate in further reactions, leading to the synthesis of a wide range of organic compounds . The exact molecular and cellular effects of these compounds would depend on their specific structures and properties .

特性

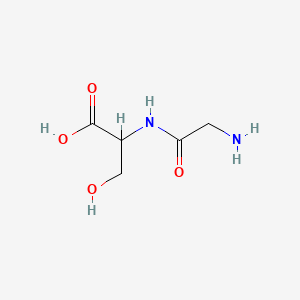

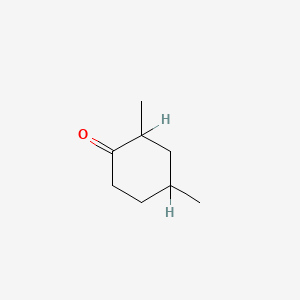

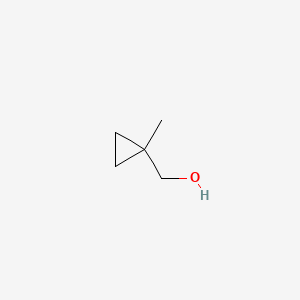

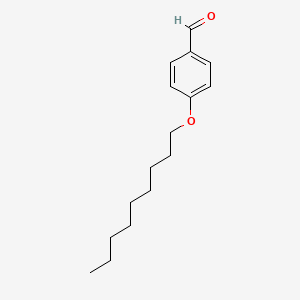

IUPAC Name |

4-nonoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-13-18-16-11-9-15(14-17)10-12-16/h9-12,14H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWJLGGZWZZBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198256 | |

| Record name | p-Nonyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nonyloxybenzaldehyde | |

CAS RN |

50262-46-9 | |

| Record name | p-Nonyloxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。